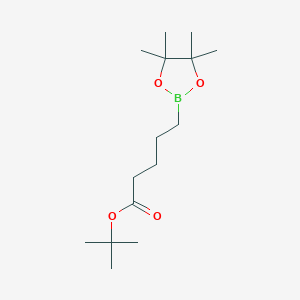

tert-Butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate

CAS No.:

Cat. No.: VC15793252

Molecular Formula: C15H29BO4

Molecular Weight: 284.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H29BO4 |

|---|---|

| Molecular Weight | 284.20 g/mol |

| IUPAC Name | tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate |

| Standard InChI | InChI=1S/C15H29BO4/c1-13(2,3)18-12(17)10-8-9-11-16-19-14(4,5)15(6,7)20-16/h8-11H2,1-7H3 |

| Standard InChI Key | GWCIBQSFXFJZDM-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)CCCCC(=O)OC(C)(C)C |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound consists of:

-

A pentanoic acid backbone (CH2CH2CH2CH2COOH).

-

A tert-butyl ester group ((C(CH3)3)O-) at the carboxylate position.

-

A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the C5 position.

Molecular Formula: C16H29BO4

Molecular Weight: 300.21 g/mol (calculated).

Table 1: Structural Features

| Feature | Description |

|---|---|

| Backbone | Pentanoic acid |

| Ester Group | tert-Butyl (C(CH3)3) |

| Boronate Moiety | Pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) |

| Key Functional Groups | Ester, boronate |

Physical Properties

Data inferred from analogous boronate esters (e.g., ):

-

Physical State: Likely a colorless to pale yellow liquid or low-melting solid.

-

Solubility: Soluble in organic solvents (e.g., THF, DMSO, dichloromethane).

-

Stability: Hydrolytically stable under anhydrous conditions but sensitive to protic solvents.

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via transition-metal-catalyzed borylation of a pre-formed pentenoate ester. A representative method, adapted from similar protocols ( ):

-

Substrate Preparation: tert-Butyl pent-4-enoate is treated with bis(pinacolato)diboron (B2Pin2).

-

Catalysis: Palladium catalyst (e.g., PdCl2(dppf)) and a base (e.g., KOAc) in anhydrous dioxane/DMSO.

-

Reaction Conditions: 90°C under inert atmosphere for 3–6 hours.

-

Workup: Purification via silica gel chromatography.

Yield: ~70–90% (estimated from analogous reactions ).

Table 2: Key Reaction Parameters

| Parameter | Value/Reagent |

|---|---|

| Catalyst | PdCl2(dppf) |

| Boron Source | B2Pin2 |

| Solvent | Dioxane/DMSO (10:1) |

| Temperature | 90°C |

| Reaction Time | 3–6 hours |

Characterization Techniques

-

NMR Spectroscopy:

-

¹H NMR: Peaks for tert-butyl (δ 1.40 ppm, singlet), boronate methyl groups (δ 1.25 ppm), and pentanoate chain (δ 2.30–1.50 ppm).

-

¹³C NMR: Carboxylate carbon (δ 170–175 ppm), boronate quaternary carbons (δ 83–85 ppm).

-

-

Mass Spectrometry: Expected [M+H]+ peak at m/z 301.2.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronate group enables carbon-carbon bond formation with aryl/vinyl halides, critical for synthesizing complex molecules ( ).

Example: Coupling with 4-bromobenzene to form tert-butyl 5-(4-phenyl)pentanoate, a potential intermediate in NSAID synthesis.

Pharmaceutical Intermediates

-

Anticancer Agents: Boron-containing compounds are explored for boron neutron capture therapy (BNCT) ( ).

-

Protease Inhibitors: The pentanoate backbone mimics natural substrates in enzyme inhibition studies.

Table 3: Representative Applications

| Application | Target Molecule | Role of Boronate Ester |

|---|---|---|

| Cross-Coupling | Biaryl Pharmaceuticals | Coupling Partner |

| BNCT Agents | Boronated Amino Acids | Boron Delivery |

| Polymer Chemistry | Functionalized Monomers | Controlled Polymerization |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume